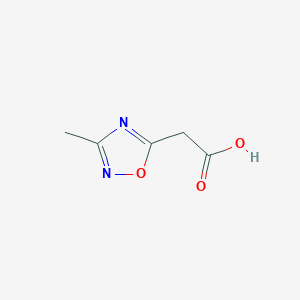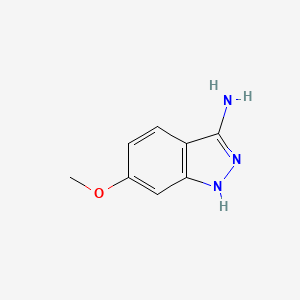
6-methoxy-1H-indazol-3-amine
Vue d'ensemble
Description
6-methoxy-1H-indazol-3-amine is a compound that falls under the category of indazole derivatives . Indazole derivatives represent one of the most important heterocycles in drug molecules .
Synthesis Analysis
Indazole derivatives can be synthesized using various methods. Some strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular formula of 6-methoxy-1H-indazol-3-amine is C8H9N3O . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .Chemical Reactions Analysis
Indazole-containing compounds have a wide variety of medicinal applications as they possess a wide range of pharmacological activities . They have been used in the synthesis of various drugs .Physical And Chemical Properties Analysis
The physical form of 6-methoxy-1H-indazol-3-amine is a pale-yellow to yellow-brown solid . The average mass is 163.177 Da .Applications De Recherche Scientifique
3. Antihypertensive Activity
- Application Summary : Indazole-containing heterocyclic compounds have been used in the development of antihypertensive drugs .
4. Antidepressant Activity
- Application Summary : Some indazole derivatives have been used in the development of antidepressant drugs .
- Results : Indazole derivatives have shown potential in alleviating depressive symptoms, but the results would depend on the specific compound and the individual’s condition .
5. Anti-inflammatory Activity
- Application Summary : The derivatives of 1,3-diazole, which is structurally similar to indazole, have shown anti-inflammatory activity .
3. Antihypertensive Activity
- Application Summary : Indazole-containing heterocyclic compounds have been used in the development of antihypertensive drugs .
4. Antidepressant Activity
- Application Summary : Some indazole derivatives have been used in the development of antidepressant drugs .
- Results : Indazole derivatives have shown potential in alleviating depressive symptoms, but the results would depend on the specific compound and the individual’s condition .
5. Anti-inflammatory Activity
- Application Summary : The derivatives of 1,3-diazole, which is structurally similar to indazole, have shown anti-inflammatory activity .
- Results : These compounds have shown potential in reducing inflammation, but the specific results would depend on the compound and the model of inflammation used .
6. Antibacterial Activity
Orientations Futures
Propriétés
IUPAC Name |
6-methoxy-1H-indazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-12-5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOSKPXFWPKCPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00613290 | |
| Record name | 6-Methoxy-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00613290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-1H-indazol-3-amine | |
CAS RN |
511225-17-5 | |
| Record name | 6-Methoxy-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00613290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


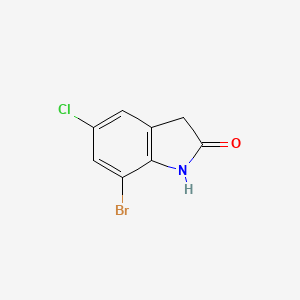
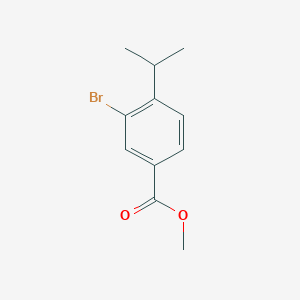
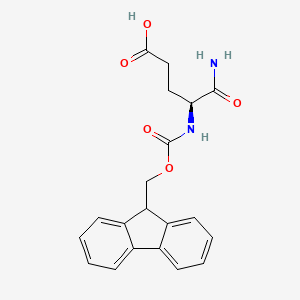
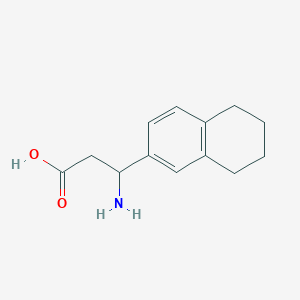
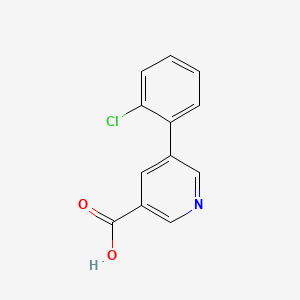
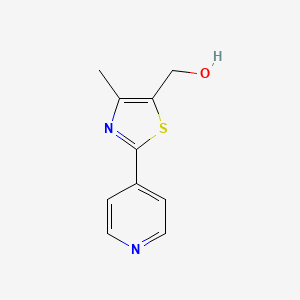
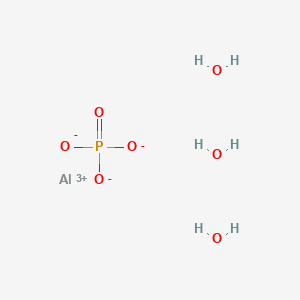
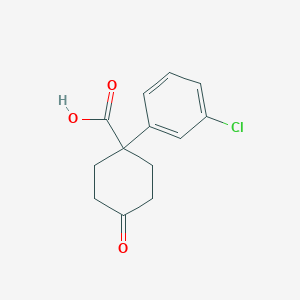
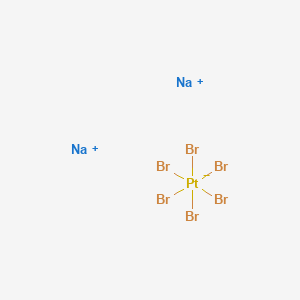
![Methyl thieno[2,3-c]pyridine-2-carboxylate](/img/structure/B1603790.png)
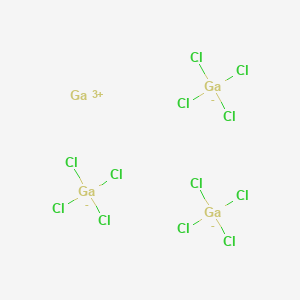
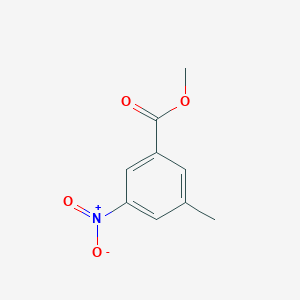
![5-Chlorobenzo[c]isoxazol-3(1H)-one](/img/structure/B1603798.png)
